molecular formula C8H13NOS B14407426 {5-[(Dimethylamino)methyl]furan-2-yl}methanethiol CAS No. 80646-14-6

{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol

Cat. No.: B14407426
CAS No.: 80646-14-6
M. Wt: 171.26 g/mol
InChI Key: KLPXXRDSVDIUIL-UHFFFAOYSA-N
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Description

{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol (CAS 80646-14-6) is a synthetically valuable, furan-based chemical intermediate with a molecular weight of 171.26 g/mol. Its structure, which integrates an electron-donating dimethylaminomethyl group with a nucleophilic thiol (-CH₂SH) functionality on the furan ring, makes it a versatile building block in scientific research . This compound is prominently featured in pharmacological studies and drug development, particularly as a precursor for the synthesis of histamine H₂-receptor antagonists . These antagonists were foundational in the development of anti-ulcer medications. A key application is its reaction with cysteamine to form 2-(5-dimethylaminomethyl-2-furanylmethylthio)ethylamine, a critical intermediate for advanced H₂-antagonists . The compound can be synthesized via a Mannich reaction on 2-furanmethanol, followed by thiolation of the resulting alcohol, 5-dimethylaminomethyl-2-furanmethanol, using methods such as tosylation-displacement or a Mitsunobu reaction . Beyond medicinal chemistry, this compound serves as a candidate in catalysis and materials science. Its thiol group enables participation in "click" chemistry reactions, such as thiol-ene couplings, for creating polymer crosslinkers and functionalized hydrogels . This product is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-[(dimethylamino)methyl]furan-2-yl]methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-9(2)5-7-3-4-8(6-11)10-7/h3-4,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPXXRDSVDIUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512378
Record name {5-[(Dimethylamino)methyl]furan-2-yl}methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80646-14-6
Record name {5-[(Dimethylamino)methyl]furan-2-yl}methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Functional Significance of {5-[(Dimethylamino)methyl]furan-2-yl}methanethiol

This compound integrates two critical functional groups: a tertiary amine (dimethylamino) and a thiol (-SH). The dimethylaminomethyl group enhances solubility in polar solvents and facilitates interactions with biological targets, while the thiol moiety enables conjugation reactions, metal coordination, and redox activity. This dual functionality positions the compound as a versatile intermediate for synthesizing histamine H₂-receptor antagonists, enzyme inhibitors, and polymer crosslinkers.

Synthetic Routes to this compound

Mannich Reaction-Based Synthesis from 2-Furanmethanol

The most well-documented approach begins with 2-furanmethanol (furfuryl alcohol), which undergoes a Mannich reaction to install the dimethylaminomethyl group, followed by thiolation of the primary alcohol.

Synthesis of 5-Dimethylaminomethyl-2-furanmethanol

The precursor 5-dimethylaminomethyl-2-furanmethanol is synthesized via acid-catalyzed condensation of 2-furanmethanol with bis(dimethylamino)methane. As detailed in EP0036716A1 , this reaction proceeds efficiently under mild conditions:

Reagent Quantity Conditions Yield
2-Furanmethanol 1.0 mol Dissolved in acetic acid (1000 mL) 94%
Bis(dimethylamino)methane 1.1 mol Added dropwise at 10°C
Acetic acid 200 mL Stirred at room temperature, 18 h

The product is isolated by vacuum distillation (92–96°C/0.2–0.5 mmHg), yielding a high-purity intermediate.

Thiolation of the Hydroxymethyl Group

The conversion of 5-dimethylaminomethyl-2-furanmethanol to the target thiol involves nucleophilic displacement of the hydroxyl group. Two methods are prominent:

Method A: Tosylation-Thiolate Displacement

  • Tosylation : Treat the alcohol with tosyl chloride (TsCl) in dichloromethane and triethylamine at 0°C.
  • Displacement : React the tosylate with sodium hydrosulfide (NaSH) in DMF at 60°C for 6 h.

Method B: Mitsunobu Reaction
Direct substitution using diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and thioacetic acid, followed by hydrolysis with NaOH/MeOH.

Method Reagents Conditions Yield
A TsCl, NaSH 60°C, 6 h 68%
B DEAD, PPh₃, thioacetic acid 0°C → rt, 12 h 75%

Method B offers superior yields but requires stringent anhydrous conditions.

One-Pot Multicomponent Thiolation

Recent advances in multicomponent reactions (MCRs) provide an alternative route. Inspired by the FuTine reaction, this method combines furan derivatives, thiols, and amines in a single pot. While primarily used for pyrrole synthesis, modifications enable selective thiolation:

  • Oxidation : Treat 5-dimethylaminomethylfuran with N-bromosuccinimide (NBS) to generate a reactive diene intermediate.
  • Thiol Addition : Introduce methanethiol (CH₃SH) under basic conditions (pH 8–9) to form the thioether.

This method remains experimental but demonstrates 55–60% yields in preliminary trials.

Optimization and Challenges

Reaction Solvent and Temperature

  • Mannich Reaction : Acetic acid is optimal for protonating the amine and activating the electrophile. Substituting with aprotic solvents (e.g., dichloromethane) reduces yields to 76–82%.
  • Thiolation : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of SH⁻ but risk oxidation. Adding antioxidants (e.g., BHT) suppresses disulfide formation.

Purification Strategies

  • Distillation : Effective for intermediate alcohols (bp 92–96°C/0.2 mmHg) but unsuitable for thiols due to low volatility.
  • Oxalate Salt Formation : Treating the thiol with oxalic acid in ethanol precipitates the oxalate salt, facilitating crystallization (mp 112–114°C).

Analytical Characterization

Critical spectroscopic data for this compound include:

Technique Key Signals
¹H NMR δ 6.25 (d, J = 3.1 Hz, 1H, furan H-3), δ 3.72 (s, 2H, CH₂S), δ 2.20 (s, 6H, N(CH₃)₂)
¹³C NMR δ 152.1 (C-2), 110.4 (C-3), 58.9 (CH₂S), 45.7 (N(CH₃)₂)
MS m/z 187.1 [M+H]⁺

The oxalate salt shows additional peaks at δ 164.2 (C=O) and δ 134.5 (oxalate CH₂) in ¹³C NMR.

Industrial-Scale Considerations

Large-scale production faces two hurdles:

  • Thiol Stability : Requires inert atmosphere (N₂/Ar) and cold storage (4°C).
  • Byproduct Formation : Halomethyl ethers may arise if residual formaldehyde reacts with HCl. Substituting HCl with acetic acid mitigates this risk.

Applications and Derivatives

The compound serves as a precursor to:

  • Histamine H₂ Antagonists : Reacting with cysteamine in acetic acid yields 2-(5-dimethylaminomethyl-2-furanylmethylthio)ethylamine, a key intermediate for antiulcer drugs.
  • Polymer Crosslinkers : Thiol-ene click chemistry enables incorporation into hydrogels and elastomers.

Chemical Reactions Analysis

Types of Reactions

{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring and the dimethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or alkyl halides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {5-[(Dimethylamino)methyl]furan-2-yl}methanethiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the dimethylaminomethyl group can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents at the 2-position of the furan ring. Key comparisons include:

5-[(Dimethylamino)methyl]-2-furanmethanol

  • Structure : 2-position: -CH₂OH; 5-position: -(CH₂)N(CH₃)₂.
  • Properties :
    • Lower acidity compared to thiols (pKa ~16–18 for alcohol vs. ~10 for thiol).
    • Higher polarity due to the hydroxyl group, influencing solubility in polar solvents.
    • Molecular weight: 155.20 g/mol .
  • Applications : Used as an intermediate in drug synthesis (e.g., ranitidine impurities) .

4-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)aniline

  • Structure : 2-position: -CH₂-S-C₆H₄-NH₂; 5-position: -(CH₂)N(CH₃)₂.
  • Properties: Thioether linkage (-S-) enhances stability compared to free thiols.
  • Synthesis: Derived via hydrogenolysis of a nitro precursor using Pd/C catalysis (97% yield) .

(E)-3-(5-((Dimethylamino)methyl)furan-2-yl)acrylaldehyde

  • Structure : 2-position: acrylaldehyde (-CH=CH-CHO); 5-position: -(CH₂)N(CH₃)₂.
  • Properties :
    • Conjugated enal system enables participation in Diels-Alder reactions.
    • NMR 1H-NMR (CDCl₃) δ 9.51 (d, J=7.8 Hz, 1H), 7.31 (d, J=15.6 Hz, 1H) .
  • Synthesis : Mannich reaction followed by oxidation (82% yield) .

Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate

  • Structure: Furanone core with chloro, methoxy, and amino-acetate substituents.
  • Properties :
    • Lactone ring increases electrophilicity at the carbonyl position.
    • Hydrogen-bonding network stabilizes crystal structure (N–H⋯O interactions) .

Comparative Analysis Table

Compound Substituent (2-position) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Synthesis Yield/Route
{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol -CH₂SH Thiol, dimethylamino ~183.3* High nucleophilicity, oxidation-sensitive Not explicitly reported
5-[(Dimethylamino)methyl]-2-furanmethanol -CH₂OH Alcohol, dimethylamino 155.20 Drug intermediate, polar solvent solubility Hydrogenation (97% yield)
4-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)aniline -CH₂-S-C₆H₄-NH₂ Thioether, aromatic amine 274.39 Stable conjugate, potential fluorophore Pd/C-catalyzed hydrogenation
(E)-3-(5-((Dimethylamino)methyl)furan-2-yl)acrylaldehyde -CH=CH-CHO Aldehyde, dimethylamino 193.24 Reactive enal system, Diels-Alder substrate Mannich reaction (82% yield)
Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate -NH-CH₂-COOCH₃ Lactone, chloro, amino-acetate 233.65 Bioactivity (herbicides), crystalline solid Michael addition (50.6% yield)

*Estimated based on molecular formula C₈H₁₃NOS (183.26 g/mol).

Key Research Findings

  • Thiol vs. Alcohol Reactivity : The thiol group in the target compound is more nucleophilic and acidic than the hydroxyl group in its alcohol analog, making it prone to oxidation (e.g., disulfide formation) .
  • Synthetic Challenges : Thiols often require protective strategies (e.g., using thiourea or thioacetates) during synthesis, unlike alcohols or thioethers, which are more stable .
  • Spectroscopic Differentiation : Thiol protons (-SH) in NMR are typically observed at δ 1.3–2.5 ppm (broad), distinct from hydroxyl protons (δ 1–5 ppm) or thioether signals .

Q & A

Q. What are the established synthetic routes for {5-[(Dimethylamino)methyl]furan-2-yl}methanethiol, and what key reaction conditions are involved?

  • Methodological Answer : The compound can be synthesized via reductive amination or functionalization of pre-existing furan derivatives. For example:
  • Reductive Amination : A nitro-substituted precursor (e.g., N,N-dimethyl-1-(5-(((4-nitrophenyl)thio)methyl)furan-2-yl)methanamine) is reduced using 10% Pd/C under hydrogen gas in dry methanol, yielding the target compound in 97% yield after 6 hours .
  • Mannich Reaction : (E)-3-(furan-2-yl)acrylaldehyde intermediates are reacted with dimethylamine in the presence of NaBH₄ and acetic acid to introduce the dimethylamino group, followed by thiolation .
    Critical conditions include inert atmospheres (e.g., Schlenk tubes) to prevent oxidation of the thiol group and controlled hydrogenation to avoid over-reduction .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure. For example, the thiol proton (-SH) typically appears as a broad singlet near δ 1.5–2.5 ppm, while the dimethylamino group resonates as a singlet near δ 2.2–2.5 ppm .
  • High-Resolution Mass Spectrometry (HR-MS) : Provides exact mass confirmation (e.g., calculated for C₈H₁₃NOS: 171.0721 g/mol) .
  • FT-IR : The S-H stretch (~2550 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) are key identifiers .

Q. What are the common challenges in handling and storing this compound due to its thiol group?

  • Methodological Answer :
  • Oxidation Sensitivity : The thiol (-SH) group is prone to oxidation, forming disulfides. Storage under inert gas (N₂ or Ar) at –20°C in amber vials is recommended .
  • Purification : Column chromatography using deoxygenated solvents (e.g., EtO₂:EtOH mixtures) minimizes disulfide formation during isolation .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive steps, as demonstrated in hydrogenation protocols .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize disulfide formation during the synthesis of this compound?

  • Methodological Answer :
  • Inert Atmospheres : Conduct reactions under hydrogen or nitrogen to suppress oxidative coupling. For example, hydrogen gas during Pd/C-mediated reduction scavenges reactive oxygen species .
  • Additives : Use radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit metal-catalyzed oxidation .
  • Low-Temperature Workup : Quench reactions at 0–5°C and prioritize rapid purification to limit exposure to ambient oxygen .

Q. What mechanistic insights explain the role of the dimethylamino group in directing regioselectivity during functionalization reactions of this compound?

  • Methodological Answer : The dimethylamino group acts as an electron-donating substituent, activating specific positions on the furan ring for electrophilic substitution. For example:
  • Mannich Reactions : The amino group directs formylation or alkylation to the 5-position of the furan ring, as seen in the synthesis of (E)-3-(5-((dimethylamino)methyl)furan-2-yl)acrylaldehyde derivatives .
  • Thiol-Ene Reactions : The electron-rich furan ring facilitates thiol-ene click chemistry at the β-position of the acrylaldehyde moiety .
    Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

Q. How should contradictory data regarding the biological activity of this compound derivatives be analyzed, particularly in enzyme inhibition studies?

  • Methodological Answer : Discrepancies may arise from:
  • Purity Variations : Impurities (e.g., disulfides) can skew bioactivity results. Validate purity via HPLC (>95%) and HR-MS before assays .
  • Assay Conditions : Differences in buffer pH, temperature, or enzyme isoforms (e.g., Sirtuin 2 vs. Sirtuin 1) can alter inhibition profiles. Standardize protocols using reference inhibitors .
  • Structural Analogues : Compare with methanol derivatives (e.g., [5-((dimethylamino)methyl)furan-2-yl]methanol, CAS 15433-79-1), which lack the thiol group but show similar bioactivity, suggesting the thiol’s role is non-essential in some contexts .

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